Tert-butyl (1-(4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate
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Overview
Description
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a piperidinyl group, and a carbamic acid ester. Its chemical properties and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the pyrimidinyl intermediate reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl alcohol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinyl and piperidinyl derivatives, such as dichloroanilines . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H22Cl2N4O3 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl N-[1-(4,5-dichloro-1-methyl-6-oxopyrimidin-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22Cl2N4O3/c1-15(2,3)24-14(23)18-9-5-7-21(8-6-9)13-19-11(17)10(16)12(22)20(13)4/h9H,5-8H2,1-4H3,(H,18,23) |
InChI Key |
VKFSJQIUOMNAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=C(C(=O)N2C)Cl)Cl |
Origin of Product |
United States |
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